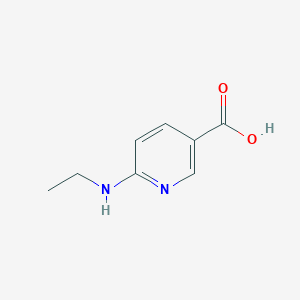

Acide 6-(éthylamino)pyridine-3-carboxylique

Vue d'ensemble

Description

6-(ethylamino)nicotinic acid is a chemical compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . . This compound is characterized by the presence of an ethylamino group attached to the pyridine ring at the 6th position and a carboxylic acid group at the 3rd position.

Applications De Recherche Scientifique

Biological Activities

6-(Ethylamino)nicotinic acid exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- GABA A Receptor Modulation : Research indicates that this compound may act as an agonist for GABA A receptors, which are essential in mediating inhibitory neurotransmission. This property suggests potential applications in treating anxiety disorders and epilepsy.

- Cognitive Enhancement : Its interaction with nicotinic acetylcholine receptors may provide insights into cognitive enhancement, making it a candidate for neuroprotective therapies.

- Metabolic Pathway Influence : Derivatives of nicotinic acid are known to influence metabolic pathways, potentially aiding in cellular energy production and signaling processes.

Industrial Applications

Beyond its medicinal potential, 6-(ethylamino)nicotinic acid has various industrial applications:

- Cosmetic Industry : Similar compounds derived from nicotinic acid have shown promise in skincare formulations due to their beneficial effects on skin health. They are often used in creams and lotions aimed at improving skin texture and appearance .

- Electroplating and Metal Treatment : Nicotinic acid derivatives are utilized in electroplating processes as brighteners and additives to improve surface quality in metal coatings .

- Agrochemical Intermediates : The compound may serve as a precursor in the synthesis of agrochemical intermediates, contributing to the development of advanced agricultural products .

Comparative Analysis with Related Compounds

To better understand the unique features of 6-(ethylamino)nicotinic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Nicotinic Acid | Pyridine ring with a carboxylic acid group | Essential vitamin (B3), involved in NAD synthesis |

| 6-Aminonicotinic Acid | Amino group at the sixth position | Exhibits GABA A receptor agonist properties |

| 2-Amino-5-methylpyridine | Methyl substitution on pyridine | Potential neuroprotective agent |

| 3-Aminopyridine | Amino group at the third position | Known for its role in synthesizing pharmaceuticals |

The ethylamino substitution in 6-(ethylamino)nicotinic acid enhances its solubility and biological activity compared to other derivatives, making it a promising candidate for further research and application.

Case Studies

Several studies have documented the effects and applications of 6-(ethylamino)nicotinic acid:

- Anxiolytic Effects : In animal models, compounds related to 6-(ethylamino)nicotinic acid demonstrated significant anxiolytic effects through GABA A receptor modulation, providing a basis for future clinical trials aimed at anxiety treatment .

- Neuroprotective Properties : Research has indicated that derivatives may protect neurons from oxidative stress, suggesting potential applications in neurodegenerative disease therapies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethylamino)nicotinic acid typically involves the reaction of 6-chloronicotinic acid with ethylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the ethylamino group.

Industrial Production Methods

Industrial production methods for 6-(ethylamino)nicotinic acid are not widely documented. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-(ethylamino)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often require a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Mécanisme D'action

The mechanism of action of 6-(ethylamino)nicotinic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotinic Acid (3-Pyridinecarboxylic Acid): Similar structure but lacks the ethylamino group.

Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar structure but with the carboxylic acid group at the 4th position.

Uniqueness

6-(ethylamino)nicotinic acid is unique due to the presence of the ethylamino group, which can significantly alter its chemical and biological properties compared to other pyridinecarboxylic acids .

Activité Biologique

6-(Ethylamino)nicotinic acid is a derivative of nicotinic acid, which has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound's unique structure, characterized by the presence of an ethylamino group, influences its interaction with various biological targets, enhancing its pharmacological profile.

Chemical Structure and Properties

The molecular structure of 6-(ethylamino)nicotinic acid can be represented as follows:

This structure includes a pyridine ring with a carboxylic acid and an ethylamino substituent at the 6-position. The ethylamino group is crucial for the compound's biological activity due to its ability to form hydrogen bonds and ionic interactions with target proteins.

The biological activity of 6-(ethylamino)nicotinic acid is primarily mediated through its interaction with specific molecular targets:

- Enzyme Modulation : The compound can inhibit or activate enzymes involved in metabolic pathways, such as kinases and phosphatases, influencing cellular processes.

- Receptor Interaction : It binds to nicotinic acetylcholine receptors (nAChRs), modulating their activity and affecting neurotransmission .

- Protein Binding : The ethylamino group enhances binding affinity to proteins, potentially altering their function and stability.

Antimicrobial Activity

Studies have indicated that 6-(ethylamino)nicotinic acid exhibits antimicrobial properties. For instance, it has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values range from 1.95 to 15.62 µg/mL against these pathogens .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Bacillus subtilis | 15.62 |

| Staphylococcus epidermidis | 1.95 |

Anticancer Effects

The anticancer properties of 6-(ethylamino)nicotinic acid are under preliminary investigation. Its ability to interact with cellular signaling pathways suggests potential applications in cancer therapy. Compounds with similar structures have shown cytotoxic effects on various cancer cell lines, indicating that further studies could elucidate the therapeutic potential of this compound in oncology .

Case Studies

- Antimicrobial Efficacy : A study demonstrated the effectiveness of various nicotinic acid derivatives against resistant strains of bacteria. The results indicated that compounds similar to 6-(ethylamino)nicotinic acid could enhance the immune response by increasing neutrophil activity against bacterial infections .

- Viral Inhibition : In vitro studies on related compounds revealed that they could inhibit viral replication by interfering with the viral life cycle at multiple stages, suggesting that 6-(ethylamino)nicotinic acid may share similar mechanisms .

- Cancer Cell Line Studies : Preliminary investigations into the cytotoxic effects of derivatives indicated that certain modifications could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells.

Propriétés

IUPAC Name |

6-(ethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-9-7-4-3-6(5-10-7)8(11)12/h3-5H,2H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLJJCXFXNLGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.